1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-11-8-12(2)10-14(9-11)25-17(20)16(22-24-25)19-21-18(23-26-19)15-7-5-4-6-13(15)3/h4-10H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPFRDABLNHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS Number: 892744-41-1) is a member of a class of compounds known for their diverse biological activities, including anticancer properties. This article reviews the biological activity of this compound based on recent studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 347.4 g/mol. Its structure contains a triazole ring and an oxadiazole moiety, which are known to contribute to its biological activity.
The biological activity of compounds containing oxadiazole and triazole rings is often attributed to their ability to interact with various biological targets. These interactions can lead to the modulation of signaling pathways involved in cancer cell proliferation and apoptosis. Specifically, oxadiazoles have been shown to exhibit inhibitory effects on certain enzymes associated with cancer progression.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles possess significant anticancer properties. For instance:
- In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines. In particular, it showed IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
These values indicate a potent inhibitory effect on cell viability, suggesting that the compound may be effective in targeting these cancers.
Case Studies
- Study on Anticancer Activity : A comprehensive study synthesized various oxadiazole derivatives and tested their efficacy against multiple cancer types. The compound was part of a larger series that demonstrated promising results, particularly against leukemia and breast cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities of the compound towards key enzymes involved in cancer metabolism, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). This suggests that the compound may not only inhibit cancer cell growth but also alter metabolic pathways critical for tumor survival .
Other Biological Activities
Beyond anticancer properties, compounds containing the oxadiazole moiety have shown potential in other therapeutic areas:
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell function.
- Anti-inflammatory Effects : Certain studies have reported that oxadiazole derivatives can modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogous structures. †Predicted via similarity to E595-0523. ‡Calculated using ChemDraw or analogous tools.
Electronic and Steric Modulation
- Target Compound vs.
- Chlorophenyl vs. Methylphenyl ( vs. Target) : The 4-chlorophenyl group () introduces electronegativity, enhancing interactions with hydrophobic enzyme pockets but increasing molecular weight (~398 vs. ~377), which may reduce bioavailability .
- Thiadiazole vs.
Pharmacological Implications
- Antiviral Potential: E595-0525 () is included in a coronavirus screening library, suggesting triazole-oxadiazole hybrids may target viral proteases or polymerases. The target compound’s methyl groups could offer a metabolic advantage over ethoxy-containing analogs .
- Anticancer Activity : Compounds like those in (5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine) demonstrate triazole-based anticancer activity. The primary amine in the target compound may enhance DNA intercalation or kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
